3-(2-chloro-6-fluorobenzyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazole
Description
3-(2-chloro-6-fluorobenzyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Properties
Molecular Formula |
C17H11Cl2FN2O |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H11Cl2FN2O/c18-13-5-2-1-4-11(13)8-9-17-21-16(22-23-17)10-12-14(19)6-3-7-15(12)20/h1-9H,10H2/b9-8+ |
InChI Key |
VBDQIMFRDIWUCP-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC(=NO2)CC3=C(C=CC=C3Cl)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC(=NO2)CC3=C(C=CC=C3Cl)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorobenzyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the benzyl and ethenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorobenzyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
3-(2-chloro-6-fluorobenzyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazole
- 3-(2-fluorobenzyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazole
- 3-(2-chloro-6-fluorobenzyl)-5-[(E)-2-(2-fluorophenyl)ethenyl]-1,2,4-oxadiazole
Uniqueness
The presence of both chloro and fluoro substituents in 3-(2-chloro-6-fluorobenzyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazole imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and may contribute to its specific applications and effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
